molecular formula C23H15Cl4FN2O3S2 B1670365 (E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide CAS No. 861238-35-9

(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide

Cat. No. B1670365
CAS RN: 861238-35-9
M. Wt: 592.3 g/mol
InChI Key: BFBTVZNKWXWKNZ-HWKANZROSA-N
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Description

DG-041 is a potent and selective prostanoid EP3 receptor antagonist. It is a new target for inhibition of platelet function in atherothrombotic disease.

Scientific Research Applications

Cardiovascular Disease Prevention

DG-041 acts as an antagonist to the EP3 receptor for prostaglandin E2 (PGE2), which plays a significant role in thrombosis. By blocking this receptor, DG-041 can reduce thrombosis without impairing haemostatic competence . This suggests its potential use in preventing cardiovascular diseases without the increased risk of bleeding associated with current anti-thrombotic agents.

Enhancement of Anti-platelet Therapy

Research indicates that DG-041 can potentiate the anti-thrombotic effect of P2Y12 blockade, a common target of anti-platelet therapy . This could lead to improved treatments for patients requiring anti-platelet medication, as it may enhance the efficacy of drugs like clopidogrel without further increasing bleeding times.

Cancer Metastasis Inhibition

DG-041 has been studied for its role in inhibiting tumor metastasis. Platelets contribute to metastasis, and their activation can be influenced by G protein-coupled receptor (GPCR) signaling. DG-041, by targeting the EP3 receptor on platelets, may prevent the epithelial–mesenchymal transition (EMT) and migration of cancer cells . This application could be revolutionary in the field of oncology, offering a new pathway to combat the spread of cancer.

Antitumor Activity

Compounds structurally related to DG-041 have shown promise in binding to DNA and exhibiting antitumor activity. By intercalating with DNA, these compounds can disrupt the function of cancer cells, leading to their death . This application is particularly promising for developing new cancer therapies that target the DNA of cancer cells directly.

Luminescent Material Development

Derivatives of DTSI, a name associated with DG-041, have been synthesized for use as luminescent materials . These materials absorb light in the ultraviolet and blue light range and exhibit luminescence across the visible spectrum. Such properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Engine Performance Improvement

Although not directly related to the chemical compound DG-041, the acronym DTSI is also associated with a technology used in internal combustion engines to improve fuel efficiency and engine performance . This highlights the importance of context when discussing scientific applications, as acronyms can often refer to multiple technologies or compounds.

properties

IUPAC Name

(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBTVZNKWXWKNZ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C2=C(C=C(C=C12)F)/C=C/C(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl4FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenamide, 3-(1-((2,4-dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indol-7-yl)-N-((4,5-dichloro-2-thienyl)sulfonyl)-, (2E)-

CAS RN

861238-35-9
Record name DG-041
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861238359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DG-041
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1844425CLP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide

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